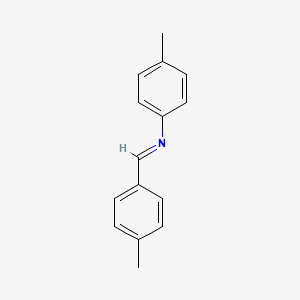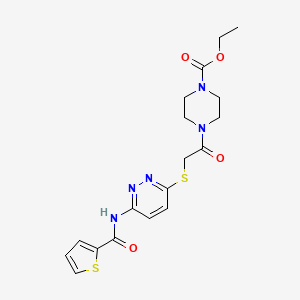
2-(1-(メチルスルホニル)-5-フェニル-4,5-ジヒドロ-1H-ピラゾール-3-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a chemical compound. Its empirical formula is C7H8O3S and its molecular weight is 172.20 . It is also known as 2-(Methylsulfonyl)phenol .
Molecular Structure Analysis
The molecular structure of “2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” consists of a phenol group attached to a methylsulfonyl group .Physical And Chemical Properties Analysis
“2-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol” is a solid substance . It has a molecular weight of 172.20 .科学的研究の応用
食品中の抗酸化剤
フェノール化合物、例えば 、は、その有意な抗酸化作用で知られています 。 これらは、乳製品や食品添加物として使用されます 。 これらは、心臓病の予防、炎症の抑制、癌や糖尿病の発症率の低下、ならびにヒト細胞における突然変異率の低下のための抗酸化物質として作用することができます 。
抗炎症剤
これらの化合物は、合成され、その抗炎症作用について評価されています 。 これらは、COX-2に対して過剰な選択性を示す良好な抗炎症作用を示します 。
抗菌剤
これらの化合物は、抗菌性を有することが判明しています 。 これらは、MRSA、大腸菌、肺炎桿菌、緑膿菌、およびA. バウマンニ の菌株に対して強力な抗菌候補として同定されています。
COX阻害剤
これらの化合物は、そのCOX阻害作用について評価されています 。 これらは、炎症や痛みの治療に有益な良好なCOX-2阻害作用を示します 。
材料科学的用途
これらの化合物中のフェノール性ヒドロキシル基(OH)とスルホニル基の組み合わせは、材料科学的用途に面白い特性を与える可能性があります。 これらは、新種のポリマーまたは機能性材料の開発において探求されるかもしれません。
抗がん剤
インドール誘導体、例えば 、は、抗がん作用を有することが判明しています 。 これらは、合成され、がん治療における可能性について調査されています 。
神経保護剤
フェノール化合物は、神経保護作用を有することが判明しています 。 これらは、ニューロンを損傷や変性から保護することができます 。
抗糖尿病剤
インドール誘導体は、抗糖尿病作用を有することが判明しています 。 これらは、合成され、糖尿病治療における可能性について調査されています 。
Safety and Hazards
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with similar compounds, it’s likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
It’s known that similar compounds, such as phenol derivatives, undergo extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . This suggests that the compound might have similar ADME properties.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that the compound might have similar effects at the molecular and cellular level.
Action Environment
It’s known that the bioavailability and pharmacodynamic action of similar compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the compound .
特性
IUPAC Name |
2-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)18-15(12-7-3-2-4-8-12)11-14(17-18)13-9-5-6-10-16(13)19/h2-10,15,19H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNLPPBGVVLRFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)
![N-(2-ethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2402628.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,2-di(furan-2-yl)ethyl)urea](/img/structure/B2402630.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,2-diphenylacetamido)benzofuran-2-carboxamide](/img/structure/B2402634.png)
![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)
![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)
![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)
![1,3,4,9-tetramethyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2402641.png)


![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)


![1,3,2-Dioxaborolane, 2-[3-fluoro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402650.png)
